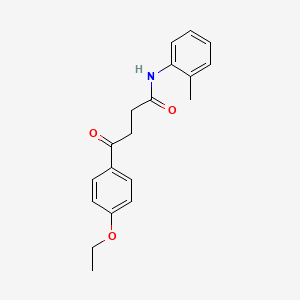![molecular formula C17H22N2O4 B5854582 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid](/img/structure/B5854582.png)
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid, also known as CGA-89317, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor of the protein-protein interaction between the oncogene MDM2 and the tumor suppressor protein p53. This interaction is critical in the regulation of cell growth and division, and its disruption can lead to the development of cancer.
Mechanism of Action
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid inhibits the MDM2-p53 interaction by binding to the hydrophobic pocket of MDM2, which is essential for its interaction with p53. This binding disrupts the MDM2-p53 complex, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of neurodegenerative disorders and viral infections.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its specificity for the MDM2-p53 interaction, which minimizes off-target effects. However, one limitation of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This limitation can be overcome by formulating 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid in a suitable delivery system.
Future Directions
There are several future directions for the research and development of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. One direction is the optimization of its pharmacokinetic properties to improve its in vivo efficacy. Another direction is the investigation of its potential use in combination with other therapies for the treatment of cancer and other diseases. Additionally, the development of analogs of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid with improved pharmacological properties and efficacy is another potential future direction. Finally, the elucidation of the molecular mechanisms underlying the neuroprotective and antiviral effects of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid is an area of future research.
Synthesis Methods
The synthesis of 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid involves the reaction of 3-methylbenzoic acid with cyclohexyl isocyanate, followed by the addition of N-Boc-glycine. The resulting compound is then deprotected using trifluoroacetic acid to yield 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the MDM2-p53 interaction in vitro and in vivo, leading to the stabilization and activation of p53 and subsequent induction of apoptosis in cancer cells. 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells that are resistant to these treatments. In addition, 4-{[N-(cyclohexylcarbonyl)glycyl]amino}-3-methylbenzoic acid has been investigated for its potential use in the treatment of other diseases, such as neurodegenerative disorders and viral infections.
properties
IUPAC Name |
4-[[2-(cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-9-13(17(22)23)7-8-14(11)19-15(20)10-18-16(21)12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZISJVAVXDSDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)CNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Cyclohexanecarbonylamino)acetyl]amino]-3-methylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

![4-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5854555.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)


![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)
